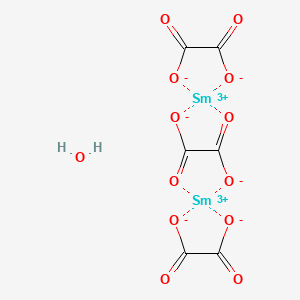

m-Samarium oxalate hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

m-Samarium oxalate hydrate is an inorganic compound, a salt of samarium and oxalic acid with the chemical formula Sm₂(C₂O₄)₃·xH₂O. This compound forms yellow crystalline hydrates and is insoluble in water . Samarium is a rare earth element, and its compounds are known for their unique chemical and physical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

m-Samarium oxalate hydrate can be synthesized through the precipitation of soluble samarium salts with oxalic acid. One common method involves reacting samarium nitrate with oxalic acid in an aqueous solution. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired crystalline hydrate . Industrial production methods may involve continuous precipitation strategies using microchannel reactors to control the morphology and particle size distribution of the precipitated products .

Chemical Reactions Analysis

m-Samarium oxalate hydrate undergoes several types of chemical reactions, including thermal decomposition and complexation reactions. Upon heating, the compound decomposes stepwise, ultimately forming samarium oxide . Common reagents used in these reactions include oxalic acid and various samarium salts. The major products formed from these reactions are samarium oxide and other intermediate oxalates .

Scientific Research Applications

m-Samarium oxalate hydrate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other samarium compounds and materials. In biology and medicine, samarium compounds are explored for their potential use in cancer treatment and imaging due to their unique magnetic and luminescent properties. In industry, this compound is used in the production of specialized ceramics and glass, as well as in the development of advanced materials for electronics and optics .

Mechanism of Action

The mechanism of action of m-Samarium oxalate hydrate involves its ability to form stable complexes with various ligands, which can influence its reactivity and interactions with other molecules. The molecular targets and pathways involved in its effects are primarily related to its coordination chemistry and the formation of stable oxalate complexes. These interactions can modulate the compound’s solubility, stability, and reactivity in different environments

Properties

Molecular Formula |

C6H2O13Sm2 |

|---|---|

Molecular Weight |

582.8 g/mol |

IUPAC Name |

oxalate;samarium(3+);hydrate |

InChI |

InChI=1S/3C2H2O4.H2O.2Sm/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;;/q;;;;2*+3/p-6 |

InChI Key |

IHOFTCLDVFIHMX-UHFFFAOYSA-H |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Sm+3].[Sm+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride](/img/structure/B12835188.png)

![1-[2'-(Benzyloxy)[1,1'-biphenyl]-2-yl]ethanone](/img/structure/B12835255.png)

![sodium;1-hydroxy-2-[(E)-N-hydroxy-C-[(sulfinatoamino)methyl]carbonimidoyl]benzene](/img/structure/B12835258.png)